molecular formula C31H29ClFN5S B11078272 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11078272
M. Wt: 558.1 g/mol
InChI Key: HOFYLMNSWSTNIF-UHFFFAOYSA-N
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Description

This complex compound has a fascinating structure, combining multiple aromatic rings and heterocyclic motifs. Let’s break it down:

  • Core Structure: : The central core is a tetrahydrotriazacyclopenta[cd]azulene , which consists of a pentacyclic system with a nitrogen atom bridging two adjacent rings. This unique arrangement contributes to its intriguing properties.

  • Substituents: : The compound bears several substituents:

      4-Chlorophenyl: Attached to one position.

      2,5-Dimethylphenyl: Linked to another position.

      4-Fluorophenylamino: This group is further connected to the central core.

      Carbothioamide: The sulfur-containing functional group at the end.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:

    Cyclization Reaction: Start with a suitable precursor containing the necessary aromatic rings and functional groups.

    Intramolecular Cyclization: Under specific conditions (often using Lewis acids or bases), the cyclization occurs, forming the tetrahydrotriazacyclopenta[cd]azulene core.

    Substitution Reactions: Introduce the chloro, dimethyl, and fluorophenylamino substituents using appropriate reagents.

Industrial Production: While not widely produced industrially, research labs often synthesize it for scientific investigations.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction processes may alter its properties.

    Substitution: The chloro and fluorophenylamino groups are susceptible to substitution reactions.

    Major Products: These reactions yield various derivatives, each with distinct properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Biological Studies: Investigating its effects on cell signaling pathways and protein interactions.

    Materials Science: Its aromatic and heterocyclic nature makes it interesting for material design.

Mechanism of Action

    Molecular Targets: It likely interacts with specific proteins or enzymes involved in cell growth or signaling.

    Pathways: Further studies are needed to elucidate the precise pathways affected.

Comparison with Similar Compounds

Properties

Molecular Formula

C31H29ClFN5S

Molecular Weight

558.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2-[(4-fluoroanilino)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29ClFN5S/c1-19-6-7-20(2)26(17-19)35-30(39)29-28(21-8-10-22(32)11-9-21)25-5-3-4-16-37-27(36-38(29)31(25)37)18-34-24-14-12-23(33)13-15-24/h6-15,17,34H,3-5,16,18H2,1-2H3,(H,35,39)

InChI Key

HOFYLMNSWSTNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl

Origin of Product

United States

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